molecular formula C14H17N5O2 B4620197 N-(2-allyl-2H-tetrazol-5-yl)-3-isopropoxybenzamide

N-(2-allyl-2H-tetrazol-5-yl)-3-isopropoxybenzamide

Cat. No.: B4620197
M. Wt: 287.32 g/mol
InChI Key: UZYPHEHEJUMSLA-UHFFFAOYSA-N
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Description

N-(2-allyl-2H-tetrazol-5-yl)-3-isopropoxybenzamide, also known as ATB-346, is a non-steroidal anti-inflammatory drug (NSAID) that has gained attention in recent years due to its potential as a safer alternative to traditional NSAIDs. ATB-346 is unique in that it selectively targets inflammation while sparing the gastrointestinal tract, which is often damaged by traditional NSAIDs.

Scientific Research Applications

Biosensor Technology

A study by Karimi-Maleh et al. (2014) describes the development of a highly sensitive biosensor using a novel modified carbon paste electrode. This biosensor, based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs, is effective in the electrocatalytic determination of glutathione in the presence of piroxicam. The modified electrode exhibits potent electron mediating behavior and can successfully determine analytes in real samples with satisfactory results (Karimi-Maleh et al., 2014).

Synthesis and Characterization of Novel Compounds

Research by Agag and Takeichi (2003) focuses on synthesizing novel benzoxazine monomers containing allyl groups. These monomers show excellent thermomechanical properties and thermal stability, indicating potential applications in creating high-performance thermosets (Agag & Takeichi, 2003).

Pharmacological Studies

A study by Mukherjee et al. (1995) investigates fluorinated benzamide neuroleptics, focusing on the development of N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide. This compound shows promise as a dopamine D-2 receptor tracer for PET imaging studies, indicating potential applications in neuropharmacological research (Mukherjee et al., 1995).

Properties

IUPAC Name

3-propan-2-yloxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-4-8-19-17-14(16-18-19)15-13(20)11-6-5-7-12(9-11)21-10(2)3/h4-7,9-10H,1,8H2,2-3H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYPHEHEJUMSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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